Sodium oleyl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium oleyl sulfate (SOS) is a surfactant that is commonly used in various industries, including pharmaceuticals, personal care products, and detergents. It is a sodium salt of oleyl sulfate, which is derived from oleic acid, a fatty acid found in animal and vegetable fats and oils. SOS is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in water.

Mecanismo De Acción

The mechanism of action of Sodium oleyl sulfate is based on its ability to form micelles in aqueous solutions. Micelles are aggregates of surfactant molecules that form spontaneously in water and have a hydrophobic core and a hydrophilic shell. Sodium oleyl sulfate molecules arrange themselves in such a way that the hydrophobic tails face inward, while the hydrophilic heads face outward. This arrangement allows Sodium oleyl sulfate to solubilize hydrophobic compounds, such as drugs and lipids, in water.

Efectos Bioquímicos Y Fisiológicos

Sodium oleyl sulfate has been shown to have some biochemical and physiological effects, such as cytotoxicity and hemolytic activity. However, these effects are dependent on the concentration and exposure time of Sodium oleyl sulfate. At low concentrations, Sodium oleyl sulfate has been shown to have no significant cytotoxicity or hemolytic activity. At higher concentrations, Sodium oleyl sulfate can cause membrane damage and cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sodium oleyl sulfate has several advantages for lab experiments, such as its ability to enhance the solubility of hydrophobic compounds and its low toxicity at low concentrations. However, Sodium oleyl sulfate has some limitations, such as its potential interference with some assays and its sensitivity to pH and temperature.

Direcciones Futuras

There are several future directions for the research and development of Sodium oleyl sulfate. One direction is to explore its potential applications in the field of nanomedicine, such as targeted drug delivery and imaging. Another direction is to investigate its effects on biological membranes and lipid bilayers. Additionally, there is a need to develop new and more efficient synthesis methods for Sodium oleyl sulfate.

Métodos De Síntesis

Sodium oleyl sulfate can be synthesized through the reaction of oleic acid with sulfuric acid, followed by neutralization with sodium hydroxide. The resulting product is a white or yellowish powder that is soluble in water.

Aplicaciones Científicas De Investigación

Sodium oleyl sulfate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and protein purification. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin, and improve the transfection efficiency of gene vectors. Sodium oleyl sulfate has also been used as a surfactant in the purification of proteins, such as antibodies and enzymes.

Propiedades

Número CAS |

1847-55-8 |

|---|---|

Nombre del producto |

Sodium oleyl sulfate |

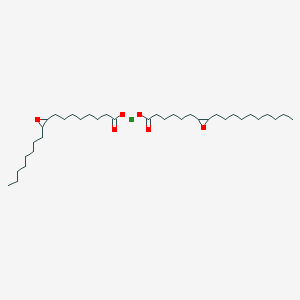

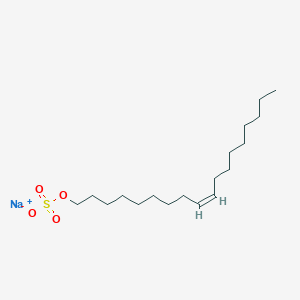

Fórmula molecular |

C18H35NaO4S |

Peso molecular |

370.5 g/mol |

Nombre IUPAC |

sodium;[(Z)-octadec-9-enyl] sulfate |

InChI |

InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |

Clave InChI |

MWZFQMUXPSUDJQ-KVVVOXFISA-M |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Otros números CAS |

1847-55-8 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B155508.png)